molecular formula C13H11ClFNO4S2 B11068751 N-[(5-chlorothiophen-2-yl)sulfonyl]-4-fluorophenylalanine

N-[(5-chlorothiophen-2-yl)sulfonyl]-4-fluorophenylalanine

Cat. No.: B11068751
M. Wt: 363.8 g/mol
InChI Key: CJPHWVSMONIVLR-UHFFFAOYSA-N
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Description

2-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}-3-(4-FLUOROPHENYL)PROPANOIC ACID is a complex organic compound that features a combination of a thienyl group, a sulfonyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . These reactions often utilize organoboron reagents and palladium catalysts to form carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}-3-(4-FLUOROPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

2-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}-3-(4-FLUOROPHENYL)PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research may focus on its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}-3-(4-FLUOROPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-3-(4-FLUOROPHENYL)PROPANOIC ACID
  • 2-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOIC ACID
  • 2-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}-3-(4-METHOXYPHENYL)PROPANOIC ACID

Uniqueness

The uniqueness of 2-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}-3-(4-FLUOROPHENYL)PROPANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and binding affinity in biological systems.

Properties

Molecular Formula

C13H11ClFNO4S2

Molecular Weight

363.8 g/mol

IUPAC Name

2-[(5-chlorothiophen-2-yl)sulfonylamino]-3-(4-fluorophenyl)propanoic acid

InChI

InChI=1S/C13H11ClFNO4S2/c14-11-5-6-12(21-11)22(19,20)16-10(13(17)18)7-8-1-3-9(15)4-2-8/h1-6,10,16H,7H2,(H,17,18)

InChI Key

CJPHWVSMONIVLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl)F

Origin of Product

United States

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